[2-[2-(Difluoromethylsulfanyl)anilino]-2-oxoethyl] 2-(2-formylphenoxy)acetate
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Description
Synthesis Analysis
While there isn’t specific information available on the synthesis of this exact compound, it’s worth noting that azomethine derivatives, which this compound is, can be synthesized by reacting 2-formylphenoxyacetic acid with aromatic amines . This is a general method and the exact conditions and reagents may vary depending on the specific compound being synthesized .Safety and Hazards
Future Directions
The future directions for research on this compound could involve further exploration of its synthesis, characterization, and potential applications. Given the biological significance of azomethine derivatives , this compound could be of interest in the development of new pharmaceuticals or other chemical products.
Properties
IUPAC Name |
[2-[2-(difluoromethylsulfanyl)anilino]-2-oxoethyl] 2-(2-formylphenoxy)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F2NO5S/c19-18(20)27-15-8-4-2-6-13(15)21-16(23)10-26-17(24)11-25-14-7-3-1-5-12(14)9-22/h1-9,18H,10-11H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANJAQFQEKOWKTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)OCC(=O)OCC(=O)NC2=CC=CC=C2SC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F2NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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